Tert-butyl 3-(6-bromopyridin-2-yl)-3-hydroxyazetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(6-bromopyridin-2-yl)-3-hydroxyazetidine-1-carboxylate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a bromopyridinyl moiety, and a hydroxyazetidine carboxylate group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(6-bromopyridin-2-yl)-3-hydroxyazetidine-1-carboxylate typically involves multi-step organic reactions. One common method involves the initial formation of the bromopyridinyl intermediate, followed by its coupling with an azetidine derivative. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperature settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods allow for the efficient and scalable production of the compound while maintaining stringent quality control standards .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(6-bromopyridin-2-yl)-3-hydroxyazetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the pyridinyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridinyl derivatives.
Scientific Research Applications
Tert-butyl 3-(6-bromopyridin-2-yl)-3-hydroxyazetidine-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of tert-butyl 3-(6-bromopyridin-2-yl)-3-hydroxyazetidine-1-carboxylate involves its interaction with specific molecular targets. The bromopyridinyl moiety can engage in π-π interactions with aromatic residues, while the hydroxyazetidine group can form hydrogen bonds with polar functional groups. These interactions facilitate the compound’s binding to enzymes or receptors, modulating their activity and triggering downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (6-bromo-2-pyridinyl)methylcarbamate
- Tert-butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate
Uniqueness
Tert-butyl 3-(6-bromopyridin-2-yl)-3-hydroxyazetidine-1-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydroxyazetidine group, in particular, differentiates it from other similar compounds, providing unique opportunities for its application in various fields .
Properties
Molecular Formula |
C13H17BrN2O3 |
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Molecular Weight |
329.19 g/mol |
IUPAC Name |
tert-butyl 3-(6-bromopyridin-2-yl)-3-hydroxyazetidine-1-carboxylate |
InChI |
InChI=1S/C13H17BrN2O3/c1-12(2,3)19-11(17)16-7-13(18,8-16)9-5-4-6-10(14)15-9/h4-6,18H,7-8H2,1-3H3 |
InChI Key |
JBGKRFSRIMAEQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C2=NC(=CC=C2)Br)O |
Origin of Product |
United States |
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